N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of a methoxypyridazinyl group, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Methoxypyridazinyl Intermediate: This involves the reaction of a suitable pyridazine derivative with methoxy reagents under controlled conditions.
Coupling with Phenyl Derivative: The methoxypyridazinyl intermediate is then coupled with a phenyl derivative through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of the intermediate with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of methoxy-substituted aldehydes or acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide
- N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its methoxypyridazinyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c1-27-17-9-8-16(22-23-17)12-4-2-6-14(10-12)24-28(25,26)15-7-3-5-13(11-15)18(19,20)21/h2-11,24H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZWZPGNLRJLQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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